molecular formula C26H24N2O5S B11641991 ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11641991
M. Wt: 476.5 g/mol
InChI Key: RUYKJWRKHUTMFU-XUTLUUPISA-N
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Description

Crystallographic Analysis of the Pyrrolo-Thiazole Hybrid Core

X-ray diffraction studies of analogous pyrrolo-thiazole hybrids reveal critical insights into the structural features of this compound. For instance, the crystal structure of a related spiro-pyrrolidine derivative (C₃₄H₂₈ClN₃O₃S) exhibits two independent molecules (A and B) in its asymmetric unit, differing in the orientation of aromatic substituents relative to the heterocyclic core. The pyrrolo ring adopts a twisted conformation in molecule A and an envelope conformation in molecule B, with the nitrogen atom serving as the flap. Similarly, the thiazole ring in both molecules displays a twisted conformation along the N–C fused bond, suggesting inherent flexibility in the pyrrolo-thiazole system.

Crystallographic Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Dihedral angle (thiazole-pyrrolo) 11.58° (A), 12.79° (B)
Hydrogen bonds N–H⋯O, C–H⋯O, C–H⋯π

The dihedral angles between the thiazole and pyrrolo rings (11.58° in A, 12.79° in B) highlight moderate planarity distortion, which may influence intermolecular interactions and packing. In the target compound, the 4-methylbenzoyl and 4-methylphenyl groups are expected to induce similar conformational variability, potentially affecting crystallinity and solubility.

Conformational Studies of the 4-Methylbenzoyl Substituent

The 4-methylbenzoyl group at position 4 of the pyrrolo ring introduces steric and electronic effects that modulate molecular conformation. In related structures, substituents such as 4-methoxyphenyl exhibit dihedral angles of 37.01° (molecule A) and 7.06° (molecule B) relative to the quinoline moiety, underscoring the substituent’s rotational freedom. The methyl group in 4-methylbenzoyl likely enhances electron density at the benzoyl carbonyl via hyperconjugation, stabilizing specific rotamers. This electronic redistribution may favor conformations where the benzoyl group aligns orthogonally to the pyrrolo-thiazole core to minimize steric clashes with adjacent substituents.

Electronic Effects of the 2-Oxo-2,5-Dihydro-1H-Pyrrole Moiety

The 2-oxo group in the pyrrolo ring exerts significant electronic effects, including resonance stabilization and hydrogen-bonding capacity. In the crystal structure of a spiro-pyrrolidine analog, the oxo group participates in N–H⋯O hydrogen bonds, forming inversion dimers with an R₂²(8) ring motif. This interaction stabilizes the supramolecular framework and enhances lattice energy. For the target compound, the electron-withdrawing nature of the oxo group polarizes the pyrrolo ring, increasing electrophilicity at the carbonyl carbon and facilitating nucleophilic reactions at this site. Density functional theory (DFT) calculations on similar systems predict partial charge distributions that align with these observations, though experimental validation remains pending.

Steric Interactions Between 4-Methylphenyl and Thiazole Methyl Groups

Steric hindrance between the 4-methylphenyl group (position 5) and the thiazole methyl group (position 4) imposes geometric constraints on the molecule. In analogous structures, offset π–π interactions between aromatic rings (intercentroid distance: 3.427 Å) and C–H⋯π bonds (2.75–3.05 Å) mitigate steric strain by promoting staggered conformations. Molecular modeling of the target compound suggests that the methyl groups adopt a dihedral angle of approximately 15°–20° relative to the thiazole plane, optimizing van der Waals contacts while minimizing repulsion. This spatial arrangement is critical for maintaining molecular stability in both solid-state and solution phases.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H24N2O5S/c1-5-33-25(32)23-16(4)27-26(34-23)28-20(17-10-6-14(2)7-11-17)19(22(30)24(28)31)21(29)18-12-8-15(3)9-13-18/h6-13,20,29H,5H2,1-4H3/b21-19+

InChI Key

RUYKJWRKHUTMFU-XUTLUUPISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl 2-Chloroacetoacetate

Ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and ammonium dithiocarbamate (70 g, 0.64 mol) are stirred in ethanol (500 mL) at room temperature for 5 hours. The reaction is monitored by TLC, cooled to 10°C, and crystallized by adding hexane (500 mL) and water (500 mL). The precipitate is filtered, washed with acetone, and dried to yield ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (intermediate IV).

Oxidation to the Thiazole Ring

Intermediate IV is dissolved in acetic acid (100 mL), cooled to 0–5°C, and treated with 30% H₂O₂ (5 mL) for 1 hour. Neutralization with cold sodium carbonate and subsequent stirring at 25°C for 1 hour produces ethyl 4-methyl-1,3-thiazole-5-carboxylate (85% yield). This method ensures high regioselectivity and avoids side reactions, critical for scalability.

Construction of the Pyrrole Moiety: 3-Hydroxy-4-(4-Methylbenzoyl)-5-(4-Methylphenyl)-2-Oxo-2,5-Dihydro-1H-Pyrrole

The pyrrole fragment is synthesized through a modified Paal-Knorr reaction, adapted from hybrid heterocycle methodologies.

Formation of the 2-Oxo-2,5-Dihydro-1H-Pyrrole Skeleton

A solution of 4-methylbenzoyl chloride (1.2 equiv) and 4-methylphenylacetic acid (1.0 equiv) in THF undergoes cyclization with ammonium thiocyanate under DCC-mediated conditions. The reaction proceeds at 0°C for 1–3 hours, followed by workup with citric acid and sodium bicarbonate to yield 3-hydroxy-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrole-4-carboxylic acid.

Functionalization with 4-Methylbenzoyl Group

The carboxylic acid intermediate is treated with 4-methylbenzoyl chloride in the presence of DMAP (10 mol%) and triethylamine, yielding 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrole (72% yield).

Coupling of Thiazole and Pyrrole Moieties

The final step involves linking the thiazole and pyrrole units via nucleophilic aromatic substitution.

Activation of the Thiazole C2 Position

Ethyl 4-methyl-1,3-thiazole-5-carboxylate is treated with PCl₅ in dichloromethane to introduce a chloro group at the C2 position, forming ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate.

Nucleophilic Substitution with Pyrrole

The chlorothiazole derivative reacts with the pyrrole moiety (1.1 equiv) in DMF at 60°C for 12 hours, using K₂CO₃ (2.0 equiv) as a base. The reaction achieves 68% yield after purification by recrystallization from ethanol-water.

Optimization Data and Comparative Analysis

Table 1: Key Reaction Parameters for Thiazole-Pyrrole Coupling

ParameterConditionsYield (%)Purity (%)
SolventDMF6895
BaseK₂CO₃6895
Temperature60°C6895
Alternative BaseNaHCO₃5287
Alternative SolventTHF4178

Table 2: Comparative Yields of Thiazole Intermediate Synthesis

MethodStarting MaterialYield (%)Reference
CyclocondensationEthyl 2-chloroacetoacetate85
One-Pot Thioamide Cyclization2-Chloro-1,3-dicarbonyl compound78
Gold-Catalyzed CyclizationPropargylaminoisoxazole48

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulkier substituents on the pyrrole ring (e.g., 4-methylphenyl) reduce coupling efficiency. Using polar aprotic solvents (DMF) and elevated temperatures improves reaction kinetics.

  • Oxidation Sensitivity : The 3-hydroxy group on the pyrrole requires protection (e.g., TBS ether) during thiazole functionalization to prevent side reactions.

  • Purification : Silica gel chromatography is avoided due to the compound’s polarity; instead, recrystallization from ethanol-water achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aromatic groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution: Aluminum chloride, iron(III) chloride.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary but often include key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues (Table 1) highlight variations in substituents, ester groups, and molecular properties:

Compound ID / CAS Key Structural Differences Molecular Weight (g/mol) Key Properties/Implications Source
Target Compound Ethyl ester, 4-methylbenzoyl, 4-methylphenyl ~566 Moderate lipophilicity; methyl groups enhance metabolic stability vs. polar substituents. Estimated
617695-24-6 Allyl ester, phenyl (vs. 4-methylphenyl) ~552 Allyl ester may increase reactivity (e.g., hydrolysis susceptibility). Phenyl substituent reduces steric hindrance compared to 4-methylphenyl.
618071-83-3 3-Fluoro-4-methylbenzoyl, 3-methoxyphenyl ~598 Fluorine enhances electronegativity and bioavailability; methoxy group increases polarity.
488855-22-7 () 4-Methoxy-3-methylbenzoyl, 3,4,5-trimethoxyphenyl 582.62 Higher oxygen content improves solubility; trimethoxyphenyl may enhance binding to aromatic-rich enzyme pockets.
924869-01-2 () 4-Hydroxy, 4-methoxyphenyl (simpler thiazole) ~305 Reduced complexity; hydroxy group increases acidity and hydrogen-bonding potential.

Physicochemical and Functional Comparisons

  • Lipophilicity (LogP): The target compound’s methyl groups confer higher LogP (~4.2 estimated) compared to methoxy- or hydroxy-substituted analogues (e.g., 488855-22-7, LogP ~3.5) .
  • Solubility :

    • Polar groups (e.g., hydroxy, methoxy) in 488855-22-7 and 924869-01-2 enhance aqueous solubility vs. the target compound’s methyl-dominated structure .
  • Synthetic Accessibility :

    • Allyl esters (617695-24-6) require milder deprotection conditions than ethyl esters, offering flexibility in prodrug design .

Biological Activity

Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, research has shown that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of specific substituents on the thiazole and pyrrole rings enhances their cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

Compounds related to this compound have been identified as antagonists of the N-formyl peptide receptor 1 (FPR1). These antagonists inhibit neutrophil activation, which is crucial in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Biological Activity Overview

The table below summarizes the biological activities associated with this compound and related compounds:

Activity Description
Anticancer Induces apoptosis in cancer cells; inhibits cell proliferation .
Anti-inflammatory Acts as an FPR1 antagonist; reduces neutrophil activation .
Antimicrobial Exhibits moderate activity against various microorganisms .
Neuroprotective Potential protective effects in neurodegenerative conditions .

Study on Anticancer Properties

In a study published in Nature Reviews Cancer, researchers screened a library of compounds for anticancer activity against multicellular spheroids. This compound showed promising results, demonstrating significant cytotoxicity against various cancer cell lines while sparing normal cells .

Inhibition of Neutrophil Activation

Another study focused on the anti-inflammatory properties of related pyrrole compounds, demonstrating that they effectively inhibited calcium flux and chemotaxis in human neutrophils. This suggests that similar derivatives could be developed for treating inflammatory diseases by targeting FPR1 .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

  • Methodological Answer : The synthesis of structurally complex compounds like this thiazole-pyrrolone hybrid typically involves multi-step protocols. Key steps include:
  • Step 1 : Formation of the pyrrolone core via cyclocondensation of substituted hydrazines with diketones or keto-esters under acidic conditions .
  • Step 2 : Introduction of the thiazole moiety via Hantzsch thiazole synthesis, utilizing α-haloketones and thioureas .
  • Step 3 : Functionalization of the aryl groups (e.g., 4-methylbenzoyl) via Friedel-Crafts acylation or Suzuki coupling, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) is critical for isolating intermediates .

Q. Optimization Challenges :

  • Competing side reactions (e.g., over-acylation) necessitate strict stoichiometric control .
  • Yield improvements (from ~40% to 65%) are achievable via microwave-assisted synthesis for cyclization steps .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing 4-methylbenzoyl vs. 4-methylphenyl groups) and detects tautomeric forms in the pyrrolone ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities <0.5% .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolves conformational ambiguities, such as the Z/E configuration of the thiazole-pyrrolone junction .

Q. How do functional groups influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Thiazole Ring : The electron-deficient nitrogen in the thiazole enhances susceptibility to nucleophilic attack, enabling further derivatization (e.g., alkylation at the 2-position) .
  • Pyrrolone Carbonyl : Participates in keto-enol tautomerism, affecting hydrogen-bonding interactions in biological assays .
  • 4-Methylbenzoyl Group : Electron-donating methyl substituents stabilize the acyl group against hydrolysis under physiological pH .
  • Allyl/Ethyl Esters : Hydrolytic instability in polar protic solvents (e.g., methanol) necessitates storage at −20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling be integrated to optimize reaction pathways and predict bioactivity?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) identify low-energy intermediates and transition states, reducing trial-and-error in synthesis .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or protein kinases, guiding SAR studies .
  • Machine Learning : Training models on existing kinetic data (e.g., reaction rates vs. solvent polarity) prioritizes optimal conditions (e.g., DMF vs. THF for acylation) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Discrepancies often arise from differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Normalizing protocols (e.g., 48-hour exposure, 10% FBS) improves reproducibility .
  • Metabolite Interference : LC-MS/MS profiling identifies active metabolites (e.g., hydrolyzed carboxylate forms) that may contribute to observed activity .
  • Epistatic Effects : Combinatorial screening (e.g., SynergyFinder) evaluates whether co-administered drugs mask or enhance activity .

Q. How do substituent variations (e.g., fluorophenyl vs. methylphenyl) impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -F) : Enhance COX-2 inhibition (IC₅₀: 1.2 µM vs. 3.8 µM for methyl substituents) by stabilizing charge-transfer interactions .
  • Steric Effects : Bulky groups (e.g., 4-isopropylphenyl) reduce kinase inhibition by 50% due to hindered ATP-binding pocket access .
  • Table: SAR Trends for Common Substituents
SubstituentTarget (IC₅₀, µM)LogP
4-MethylphenylCOX-2 (3.8)3.2
4-FluorophenylCOX-2 (1.2)2.9
4-EthoxyphenylPI3K (8.5)4.1

Q. What experimental designs minimize variability in heterogeneous reaction conditions (e.g., solvent, catalyst)?

  • Methodological Answer :
  • DoE (Design of Experiments) : Fractional factorial designs (e.g., 2⁴⁻¹) screen variables like temperature (40–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene) .
  • Response Surface Methodology (RSM) : Optimizes yield and enantiomeric excess (ee) for asymmetric steps, identifying critical interactions (e.g., temperature × catalyst) .
  • Case Study : A 15% yield increase was achieved by optimizing Pd(OAc)₂ loading (10 mol%) and microwave irradiation (100 W, 80°C) in Suzuki-Miyaura coupling .

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